molecular formula C15H19N5 B2950514 3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone CAS No. 51924-81-3

3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone

Cat. No.: B2950514
CAS No.: 51924-81-3
M. Wt: 269.352
InChI Key: TWRIAIBOIPGYSV-UHFFFAOYSA-N
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Description

. This compound belongs to the class of indazolones, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone typically involves the following steps:

  • Formation of the Indazolone Core: : The indazolone core can be synthesized through cyclization reactions involving hydrazine and appropriate ketones or aldehydes.

  • Anilino Substitution: : The anilino group is introduced through nucleophilic substitution reactions, where an aniline derivative reacts with the indazolone core.

  • Hydrazone Formation: : The final step involves the reaction of the indazolone derivative with hydrazine to form the hydrazone group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, using catalysts, and implementing purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: : Reduction reactions can reduce the compound to its corresponding amines or other reduced forms.

  • Substitution: : Substitution reactions can replace functional groups on the compound with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone can be used to study enzyme inhibition, receptor binding, and other biological processes. Its potential as a pharmacophore makes it useful in drug discovery and development.

Medicine

In medicine, this compound has shown promise as a therapeutic agent. It can be used in the development of drugs targeting various diseases, including infectious diseases and cancer.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Indazole: : A closely related compound with similar structural features.

  • Indazolone: : Another related compound with a similar core structure.

  • Hydrazones: : Compounds containing the hydrazone functional group.

Uniqueness

3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone is unique due to its specific combination of structural features, including the anilino group and the dimethylated indazolone core. This combination provides distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-hydrazinylidene-6,6-dimethyl-N-phenyl-5,7-dihydro-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-15(2)8-11(18-16)13-12(9-15)19-20-14(13)17-10-6-4-3-5-7-10/h3-7H,8-9,16H2,1-2H3,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRIAIBOIPGYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=NN)C1)C(=NN2)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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